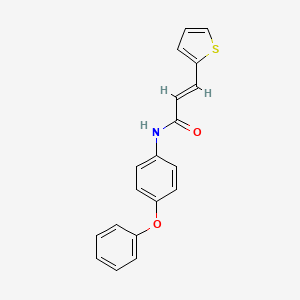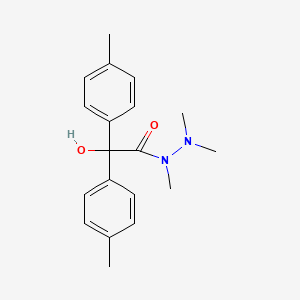methanone](/img/structure/B5779589.png)
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential for various applications. PTM belongs to the class of indole-based compounds and has been found to possess unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to induce the expression of pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have a range of biochemical and physiological effects. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone can induce cell cycle arrest and apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone in lab experiments is its specificity for cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's limited solubility in water can pose challenges in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
Zukünftige Richtungen
There are several future directions for research on [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone. One area of interest is the development of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone-based therapies for cancer treatment. Further studies are needed to optimize the dosing and delivery methods of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone to maximize its therapeutic potential. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
In conclusion, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is a novel compound that has shown promise in various scientific research applications, particularly in the field of cancer research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential for therapeutic applications.
Synthesemethoden
The synthesis of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone involves the reaction between 2-thiophenecarboxaldehyde and 1-(2-phenoxyethyl)indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone with good purity.
Wissenschaftliche Forschungsanwendungen
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been studied extensively for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has anti-cancer properties and can induce apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
[1-(2-phenoxyethyl)indol-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-21(20-11-6-14-25-20)18-15-22(19-10-5-4-9-17(18)19)12-13-24-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGBDADOXIMMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenoxyethyl)-1H-indol-3-yl](thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)